![molecular formula C25H18N4O3 B2602230 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 865286-62-0](/img/structure/B2602230.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” is a chemical compound with the molecular formula C25H18N4O3 . It has a molecular weight of 422.4 g/mol . The compound is also known by its synonyms such as “865286-62-0”, “SCHEMBL1898939”, and "AKOS024607868" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its IUPAC name, InChI, InChIKey, and Canonical SMILES . The IUPAC name is "N - [5- (4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide" . The InChI is "InChI=1S/C25H18N4O3/c1-31-18-13-11-17 (12-14-18)24-28-29-25 (32-24)27-23 (30)20-15-22 (16-7-3-2-4-8-16)26-21-10-6-5-9-19 (20)21/h2-15H,1H3, (H,27,29,30)" . The InChIKey is "QMIGETCKSCOQTQ-UHFFFAOYSA-N" . The Canonical SMILES is "COC1=CC=C (C=C1)C2=NN=C (O2)NC (=O)C3=CC (=NC4=CC=CC=C43)C5=CC=CC=C5" .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 422.4 g/mol, XLogP3-AA of 4.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 422.13789045 g/mol, a monoisotopic mass of 422.13789045 g/mol, a topological polar surface area of 90.1 Ų, a heavy atom count of 32, and a complexity of 620 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide and its analogues have been studied for their potential as 5-HT(1B/1D) antagonists. These compounds are evaluated for their receptor binding profiles and functional in vitro testing of 5-HT(1B/1D) antagonistic properties. Some derivatives, like compound 2, have shown promising results in enhancing serotonin release in the rat brain, indicating potential applications in pharmacological studies (Liao et al., 2000).
Antimicrobial Research
Research on derivatives of this compound has shown that these compounds exhibit significant in vitro antibacterial and antifungal activities. The structures of these compounds have been confirmed through various spectroscopic methods, and their antimicrobial properties are investigated against common pathogens like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Antidiabetic Research
N-substituted derivatives of this compound have been synthesized and evaluated for in vitro antidiabetic activity. These compounds have been tested using the α-amylase inhibition assay, indicating their potential role in antidiabetic research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antiplasmodial Activities
N-acylated furazan-3-amine derivatives, related to this compound, have been tested for their activities against Plasmodium falciparum. These studies contribute to understanding the structure–activity relationships and identifying potential antiplasmodial agents (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-31-18-13-11-17(12-14-18)24-28-29-25(32-24)27-23(30)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIGETCKSCOQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)

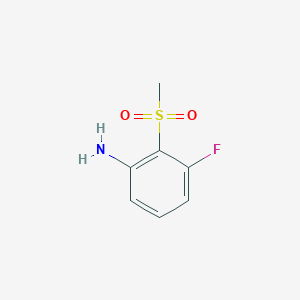
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)
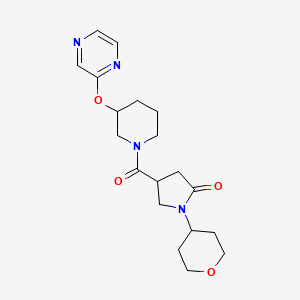
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
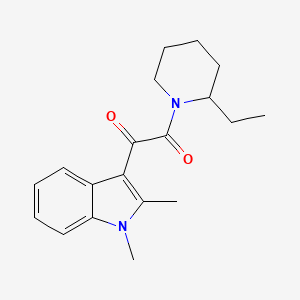
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)
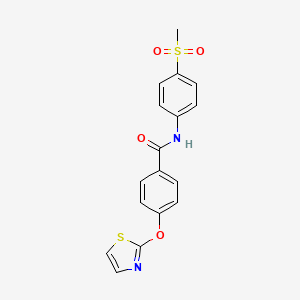
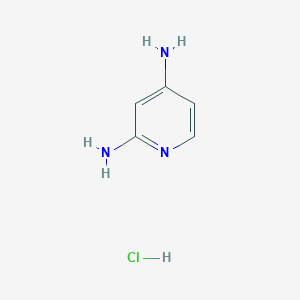
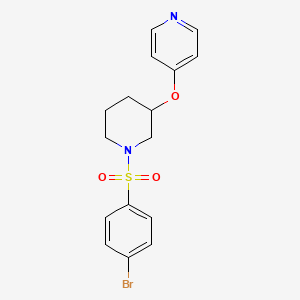
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)
